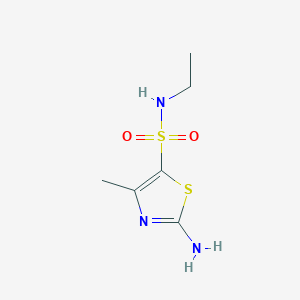
2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with ethylamine and sulfonamide derivatives. One common method includes the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to improve yield and reduce reaction steps. This method utilizes commercially available starting materials and efficient catalysts to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic roles as an antibacterial, antifungal, and anti-inflammatory agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylthiazole: A precursor in the synthesis of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide.
2-Amino-5-methylthiazole: Another thiazole derivative with similar structural properties.
2-Amino-4-ethylthiazole: Differing by the position of the ethyl group.
Uniqueness
This compound is unique due to the presence of both the ethyl and sulfonamide groups, which enhance its biological activity and make it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C6H11N3O2S2 |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
2-amino-N-ethyl-4-methyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S2/c1-3-8-13(10,11)5-4(2)9-6(7)12-5/h8H,3H2,1-2H3,(H2,7,9) |
Clé InChI |
YURPIRMTERLCAU-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=C(N=C(S1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















